molecular formula C13H7ClN2O4 B116833 8-Chloro-5-nitroacridine-2,9-diol CAS No. 99009-49-1

8-Chloro-5-nitroacridine-2,9-diol

Cat. No. B116833
CAS RN: 99009-49-1
M. Wt: 290.66 g/mol
InChI Key: CZWRNWLDEYCYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “8-Chloro-5-nitroacridine-2,9-diol” is characterized by a planar aromatic system with a chlorine atom, two nitro groups, and two hydroxyl groups . The compound has a molecular weight of 290.66 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-5-nitroacridine-2,9-diol” include a molecular weight of 290.66 g/mol . The compound has a planar structure, which is likely to facilitate intercalation into double-stranded DNA .

Scientific Research Applications

Spectroscopic Analysis

The spectral properties of related nitroacridine compounds have been explored extensively. Mager, Hopârtean, and Binişor (1978) studied the PMR spectra of various 9-chloro-6-nitroacridines, providing insights into the influence of substituents on chemical shifts within the acridine structure. These findings are instrumental in understanding the electronic properties of related compounds, including 8-Chloro-5-nitroacridine-2,9-diol (Mager, S., Hopârtean, I., & Dan Binişor, 1978).

Anticancer Potential

Research by Capps et al. (1992) on 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which share structural similarities with 8-Chloro-5-nitroacridine-2,9-diol, demonstrated significant in vitro and in vivo anticancer activity against leukemia. This suggests potential applications of structurally related compounds like 8-Chloro-5-nitroacridine-2,9-diol in cancer treatment (Capps, D., Dunbar, J., Kesten, S., Shillis, J., Werbel, L. M., Plowman, J., & Ward, D., 1992).

Chemical Structure and Stability

The work of Toma, Nguyen, and Byrn (1993) on 9-Chloro-2-ethoxy-6-nitroacridine, a compound related to 8-Chloro-5-nitroacridine-2,9-diol, provides valuable information on the chemical structure and stability of nitroacridines. Understanding the crystal structure and melting points of these compounds can guide the development of new derivatives with enhanced properties (Toma, P., Nguyen, D. N., & Byrn, S., 1993).

Synthetic Methods

Zhang, Lai, Feng, and Xu (2019) developed a high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate in the synthesis of small molecule anticancer drugs. This research highlights the importance of efficient synthetic routes for nitroacridine derivatives, which could be applicable to the synthesis of 8-Chloro-5-nitroacridine-2,9-diol (Zhang, B., Lai, L., Feng, P., & Xu, S., 2019).

Future Directions

The future directions for research on “8-Chloro-5-nitroacridine-2,9-diol” and similar acridine derivatives may include the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

1-chloro-7-hydroxy-4-nitro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O4/c14-8-2-4-10(16(19)20)12-11(8)13(18)7-5-6(17)1-3-9(7)15-12/h1-5,17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRNWLDEYCYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5-nitroacridine-2,9-diol

Synthesis routes and methods

Procedure details

To a stirred and boiling mixture of 26.7 g of 1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone in 1.9 l of glacial acetic acid was added 13.0 ml of methanesulfonic acid. Heating and stirring were continued for seven hours and the mixture was filtered. The precipitate was suspended in 250 ml of boiling glacial acetic acid, cooled to 60°, collected, washed with water and then methanol, and dried providing the title compound, mp above 325° C.
Name
1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.